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  • Product: Dimethyl (2S)-2-fluorobutanedioate
  • CAS: 76003-47-9

Core Science & Biosynthesis

Foundational

Comprehensive Mass Spectrometry Fragmentation Profiling of Dimethyl (2S)-2-fluorobutanedioate

Executive Summary Dimethyl (2S)-2-fluorobutanedioate (commonly known as dimethyl 2-fluorosuccinate) is a highly versatile, chiral fluorinated building block utilized extensively in the design of peptidomimetics, modified...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2S)-2-fluorobutanedioate (commonly known as dimethyl 2-fluorosuccinate) is a highly versatile, chiral fluorinated building block utilized extensively in the design of peptidomimetics, modified amino acids, and small-molecule active pharmaceutical ingredients (APIs). The strategic substitution of hydrogen with fluorine at the C2 position drastically alters the molecule's physicochemical properties, metabolic stability, and electronic landscape.

For analytical scientists and drug development professionals, understanding the exact mass spectrometry (MS) fragmentation pattern of this molecule is critical for pharmacokinetic (PK) profiling, impurity tracking, and metabolite identification. This whitepaper provides a rigorous, mechanistically grounded guide to the gas-phase dissociation of Dimethyl (2S)-2-fluorobutanedioate, focusing on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) workflows.

Structural and Physicochemical Context

Before analyzing gas-phase behavior, it is essential to establish the baseline properties of the analyte [1]. The presence of the highly electronegative fluorine atom adjacent to the ester carbonyl creates a strong inductive effect (-I), which directly dictates the thermodynamics of its fragmentation.

Table 1: Physicochemical Properties of Dimethyl (2S)-2-fluorobutanedioate

PropertyValueAnalytical Implication
Molecular Formula C6​H9​FO4​ Generates a distinct isotopic signature.
Monoisotopic Mass 164.0485 DaRequires high-resolution MS for exact mass confirmation.
Precursor Ion[M+H]+ m/z 165.05Primary target for positive-mode ESI-MS/MS.
Precursor Ion [M+Na]+ m/z 187.04Often observed as an in-source adduct; poor for CID.
C2 Proton Acidity High (due to α -Fluorine)Lowers activation energy for proton-transfer rearrangements.

Mechanistic Causality of Core Fragmentation Pathways

The fragmentation of Dimethyl (2S)-2-fluorobutanedioate under Collision-Induced Dissociation (CID) is governed by two competing thermodynamic sinks: ester-driven neutral losses and fluorine-directed elimination.

Pathway A: The 1,5-Proton Transfer (Methanol Loss)

In native (non-fluorinated) dimethyl succinate, the predominant fragmentation pathway is the loss of methanol (-32 Da), yielding an [M+H - 32]+ ion. Isotopic labeling studies have proven that this is not a simple cleavage, but rather a rate-determining 1,5-proton transfer from the carbon backbone to the ester carbonyl oxygen[2].

In Dimethyl (2S)-2-fluorobutanedioate, the highly electronegative fluorine atom increases the acidity of the adjacent protons. This electronic shift significantly lowers the activation energy barrier for the 1,5-proton transfer. Consequently, the neutral loss of methanol (yielding m/z 133.03 ) occurs rapidly and at lower collision energies compared to its non-fluorinated counterpart.

Pathway B: Fluorine Migration and HF Elimination

Fluorinated aliphatic systems are highly prone to gas-phase rearrangements prior to secondary fragmentation [3]. The loss of hydrogen fluoride (HF, -20 Da) is a hallmark of this process. When the [M+H]+ precursor (m/z 165.05) undergoes CID, the elimination of HF yields a highly stable, resonance-delocalized conjugated system at m/z 145.04 . This product ion is structurally analogous to a protonated dimethyl fumarate or maleate ion. Because this resulting structure represents a deep thermodynamic well, m/z 145.04 frequently presents as the base peak under moderate collision energies.

Pathway C: Backbone Alpha-Cleavage

Higher collision energies force the cleavage of the carbon-carbon bonds. The loss of a methyl formate radical/neutral species (-60 Da) results in the formation of m/z 105.03 . Subsequent loss of HF from this fragment yields a terminal m/z 85.03 ion.

MS_Fragmentation M [M+H]+ m/z 165.05 M_MeOH [M+H - CH3OH]+ m/z 133.03 M->M_MeOH -32 Da (1,5-proton transfer) M_HF [M+H - HF]+ m/z 145.04 M->M_HF -20 Da (HF elimination) Frag_105 [M+H - HCOOCH3]+ m/z 105.03 M->Frag_105 -60 Da (Neutral Loss) Frag_73 Alpha Cleavage m/z 73.03 M->Frag_73 -92 Da (Alpha Cleavage) M_MeOH_HF [M+H - CH3OH - HF]+ m/z 113.02 M_MeOH->M_MeOH_HF -20 Da M_HF->M_MeOH_HF -32 Da Frag_85 [m/z 105 - HF]+ m/z 85.03 Frag_105->Frag_85 -20 Da

Caption: ESI-MS/MS Fragmentation Pathway of Dimethyl (2S)-2-fluorobutanedioate.

Quantitative Data Presentation

Table 2: ESI-MS/MS Product Ions and Structural Assignments (Precursor: m/z 165.05)

Product Ion (m/z)Neutral Loss (Da)Proposed Mechanism / Structural AssignmentRelative Abundance
145.04 -20Elimination of HF; formation of conjugated double bond.High (Base Peak at moderate CE)
133.03 -321,5-proton transfer yielding loss of CH3​OH .High (Base Peak at low CE)
113.02 -52Sequential loss of CH3​OH (-32) and HF (-20).Medium
105.03 -60Cleavage of ester group; loss of HCOOCH3​ .Medium
85.03 -80Sequential loss of HCOOCH3​ and HF.Low (Requires high CE)
73.03 -92Alpha cleavage yielding [CH2​−COOCH3​]+ .Low

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal controls to definitively prove that the observed fragments originate from the target analyte and are not in-source artifacts or matrix interferences.

Step 1: Matrix Preparation & Internal Standard Spiking
  • Prepare a 100 ng/mL working solution of Dimethyl (2S)-2-fluorobutanedioate in 50:50 LC-MS grade Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with a Stable-Isotope Labeled (SIL) internal standard (e.g., Dimethyl succinate-d4, 10 ng/mL). The SIL standard acts as a benchmark to monitor ionization suppression and validate retention time stability.

  • Prepare a matrix blank (solvent + SIL only) to rule out isobaric background interference at m/z 165.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometric Acquisition & CE Ramping
  • Source Parameters: Operate the mass spectrometer in ESI positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Precursor Isolation: In Quadrupole 1 (Q1), isolate the precursor ion at m/z 165.05 with a narrow isolation window (± 0.7 Da).

  • Causality-Driven Step (CE Ramping): In the collision cell (Q2), perform Collision Energy (CE) ramping from 10 eV to 40 eV using Argon as the collision gas.

    • Rationale: Generating a breakdown curve proves the kinetic relationship between the precursor and product ions. If m/z 145 and m/z 133 are true product ions, their abundance will rise and fall systematically as CE increases, confirming they are not co-eluting contaminants.

Step 4: Data Integrity & Artifact Exclusion
  • Monitor the Q3 transitions. Verify that the ratio of m/z 145 to m/z 133 shifts as CE increases.

  • Because the 1,5-proton transfer (m/z 133) has a lower activation energy, it will peak at lower CE (e.g., 15 eV). The HF elimination (m/z 145), which requires slightly more energy but forms a more stable product, will dominate at moderate CE (e.g., 20-25 eV).

Workflow Sample 1. Matrix Prep & SIL Spike LC 2. UHPLC Separation Sample->LC Ionization 3. ESI(+) Ionization LC->Ionization Q1 4. Q1 Isolation (m/z 165.05) Ionization->Q1 CID 5. CID Cell (CE Ramping) Q1->CID Q3 6. Q3 Detection (Product Ions) CID->Q3

Caption: Self-Validating LC-ESI-MS/MS Workflow for Fluorinated Esters.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53429070, Fluorosuccinate." PubChem, [Link]

  • Isbell, J. J., & Brodbelt, J. S. "Effects of functional group interactions on the gas-phase methylation and dissociation of acids and esters." Journal of the American Society for Mass Spectrometry, vol. 7, no. 6, 1996, pp. 565-572. [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation." Rapid Communications in Mass Spectrometry, vol. 21, no. 23, 2007, pp. 3803-3814. [Link]

Foundational

Thermodynamic Properties of Fluorinated Succinate Derivatives: A Technical Guide for Drug Development

Executive Summary: The Fluorine Advantage in Medicinal Chemistry In modern drug discovery, the strategic incorporation of fluorine atoms into aliphatic scaffolds is a cornerstone technique for optimizing pharmacokinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fluorine Advantage in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine atoms into aliphatic scaffolds is a cornerstone technique for optimizing pharmacokinetics and target engagement[1]. When applied to succinic acid—a fundamental dicarboxylic acid in cellular metabolism—fluorination fundamentally rewires the molecule's thermodynamic landscape.

This technical guide explores the physicochemical shifts induced by the fluorination of succinate derivatives, detailing how alterations in acid dissociation ( pKa​ ), lipophilicity ( logP ), and conformational entropy ( ΔS ) are leveraged to design highly potent enzyme inhibitors, such as Succinate Dehydrogenase Inhibitors (SDHIs)[2].

Physicochemical & Thermodynamic Shifts

Inductive Effects and Acid Dissociation ( pKa​ )

Fluorine is the most electronegative element on the Pauling scale. When substituted onto the α

  • or β -carbons of succinic acid, it exerts a profound electron-withdrawing inductive effect (-I) across the σ -bond network. This stabilizes the conjugate base (carboxylate anion), dramatically lowering the pKa​ [1].

As demonstrated in quantitative analyses, while native succinic acid has a pKa​1 of ~4.2, the introduction of geminal fluorines in 2,2-difluorosuccinic acid drops the pKa​1 to 1.93 and pKa​2 to 3.70[3]. Complete fluorination to tetrafluorosuccinic acid yields a highly acidic compound with a pKa​ of approximately 1.6[4].

The Lipophilicity Paradox ( logP )

Typically, lowering a molecule's pKa​ increases its ionization at physiological pH (7.4), which should theoretically decrease its membrane permeability. However, fluorinated succinates exhibit a thermodynamic paradox: they often demonstrate enhanced lipophilicity[1]. The C−F bond holds its electrons tightly, resulting in exceptionally low polarizability. This minimizes favorable dipole-dipole interactions with water networks, increasing the free energy of solvation ( ΔGsolv​ ) and thermodynamically driving the molecule into lipid-rich cellular membranes.

Conformational Thermodynamics: The Gauche Effect

Beyond electrostatics, fluorine introduces severe stereoelectronic constraints. In mono- and difluorosuccinates, hyperconjugation between the σC−H​ bonding orbital and the σC−F∗​ antibonding orbital, combined with dipole-dipole repulsion between the C−F bond and the adjacent carbonyl oxygen, forces the molecule into a preferred gauche conformation[5].

Causality in Drug Design: This conformational locking is thermodynamically highly advantageous. By pre-organizing the succinate derivative into its bioactive geometry before it enters the enzyme active site, the entropic penalty ( −TΔS ) of binding is drastically reduced. This translates to a highly favorable overall Gibbs free energy of binding ( ΔG ).

Quantitative Data Summary
Compound pKa​1 pKa​2 Thermodynamic & Structural Impact
Succinic Acid 4.205.60High conformational flexibility; baseline hydration energy.
2-Fluorosuccinic Acid ~2.60~4.70Gauche effect induces conformational locking; moderate inductive pKa​ shift.
2,2-Difluorosuccinic Acid 1.933.70Strong -I effect; significant reduction in basicity; enhanced target affinity[3].
Tetrafluorosuccinic Acid ~1.60~2.80Extreme electronegativity; highly lipophilic C−F core overrides ionization penalty[4].

Enzymatic Binding Thermodynamics

Fluorinated succinate derivatives are primarily utilized to probe or inhibit respiratory and metabolic enzymes. For example, they act as competitive inhibitors at Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain[2]. Interestingly, the thermodynamic interaction is not always strictly inhibitory; in specific catalytic environments, fluorosuccinate can undergo an enzyme-catalyzed loss of hydrogen fluoride ( HF ) to yield fluorofumarate[6].

SDH_Inhibition SDH Succinate Dehydrogenase (Complex II) Blockade Electron Transfer Blockade (Decreased ATP) SDH->Blockade Inhibition of Ubiquinone Reduction Succinate Endogenous Succinate (C-H Bonds) Succinate->SDH Normal Binding F_Succinate Fluorinated Succinate Derivative (C-F Bonds) F_Succinate->SDH Competitive Binding (Enhanced by C-F Dipole)

Mitochondrial respiratory inhibition by fluorinated Succinate Dehydrogenase Inhibitors.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic properties of these derivatives, standard biochemical assays are insufficient. Below are two highly rigorous, self-validating methodologies designed to extract absolute thermodynamic parameters.

Protocol 1: High-Precision Potentiometric Titration for pKa​ Determination

Because fluorination pushes the pKa​ of succinate into the highly acidic range ( <2.0 ), standard titration fails. This protocol ensures thermodynamic equilibrium at low pH.

  • Solvent Preparation: Boil and cool ultrapure water under an argon stream.

    • Causality: Dissolved CO2​ forms carbonic acid, which acts as a buffer and artificially skews the low-end pKa​ measurements of highly acidic fluorinated carboxylates.

  • Baseline Acidification: Dissolve the fluorinated succinate derivative (e.g., 2,2-difluorosuccinic acid) and titrate the solution with 0.1MHCl until the pH reaches 1.2.

    • Causality: This guarantees that both highly acidic carboxylate moieties are fully protonated prior to the measurement phase.

  • Incremental Titration: Incrementally add standardized 0.1MNaOH using an automated titrator. Record the pH only after the dE/dt (change in potential over time) stabilizes to <0.1mV/min .

    • Causality: Allowing the system to reach true thermodynamic equilibrium after each addition prevents kinetic lag in the glass electrode response.

  • Validation Control (Self-Validation): Immediately perform a reverse titration (base-to-acid) using 0.1MHCl .

    • Causality: If the forward and reverse curves perfectly overlay, it proves the system remained in true thermodynamic equilibrium without irreversible side reactions (e.g., decarboxylation).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for measuring the enthalpy ( ΔH ) and entropy ( ΔS ) of fluorosuccinate-enzyme interactions.

ITC_Workflow Prep 1. Sample Prep (Dialysis & Degassing) Titration 2. ITC Titration (Fluorosuccinate into Enzyme) Prep->Titration Equilibrium 3. Thermodynamic Equilibration Titration->Equilibrium Analysis 4. Data Integration (ΔH, ΔS, Kd) Equilibrium->Analysis

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

  • Macromolecule Preparation: Dialyze the target enzyme (e.g., Succinate Dehydrogenase) against a 50mM HEPES buffer ( pH7.4 ) for 24 hours.

  • Ligand Preparation: Dissolve the fluorinated succinate derivative directly into the exact dialysate recovered from the external dialysis chamber.

    • Causality: ITC is hyper-sensitive to heats of mixing. Using the exact dialysate ensures perfect buffer matching, eliminating background heat generated by mismatched salt or proton gradients.

  • Titration Execution: Inject 2μL aliquots of the ligand into the sample cell containing the enzyme at 25∘C . Integrate the area under each injection peak to determine the heat released or absorbed ( q ).

  • Validation Control (Self-Validation): Perform a "ligand-into-buffer" blank titration.

    • Causality: This quantifies the heat of dilution. Subtracting this blank from the raw binding isotherm ensures that the integrated heat ( ΔH ) is exclusively derived from the specific ligand-protein interaction.

  • Thermodynamic Deconvolution: Fit the normalized data to a one-site binding model to extract the dissociation constant ( Kd​ ) and ΔH . Calculate ΔS using the standard Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

Conclusion

The thermodynamic properties of fluorinated succinate derivatives make them indispensable tools in modern drug development. By understanding the causality behind their lowered pKa​ , enhanced lipophilicity, and gauche-induced conformational pre-organization, researchers can rationally design small molecules that exploit these thermodynamic variables to achieve superior target affinity and metabolic stability.

References

  • Apollo Scientific. "Fluorinated Building Blocks in Drug Design: Why They Matter." apolloscientific.co.uk. 1

  • Benchchem. "2-(Difluoromethyl)phenol | 271249-71-9." benchchem.com. 2

  • Sinochem Nanjing Corporation. "2,2-Difluorosuccinic Acid." sinochem-nanjing.com. 3

  • eScholarship.org. "Restoration of lysosomal acidification rescues autophagy and metabolic dysfunction in non-alcoholic fatty liver disease." escholarship.org. 4

  • Journal of the American Chemical Society. "Effects of Substitution of OH Group by F Atom for Conformational Preferences of Fluorine-Substituted Analogues of (R,R)-Tartaric Acid..." acs.org. 5

  • American Chemical Society. "Flavin coenzymes: at the crossroads of biological redox chemistry." acs.org. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Dimethyl (2S)-2-fluorobutanedioate via Nucleophilic Deoxyfluorination

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Asymmetric Synthesis & Organofluorine Chemistry Strategic Overview & Mechanistic Rationale The strategic incorporation of fluorine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Asymmetric Synthesis & Organofluorine Chemistry

Strategic Overview & Mechanistic Rationale

The strategic incorporation of fluorine into aliphatic frameworks is a cornerstone of modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Dimethyl (2S)-2-fluorobutanedioate (dimethyl (S)-2-fluorosuccinate) serves as a critical chiral building block in the synthesis of complex fluorinated bioactives, including fluorinated analogs of 5-aminolevulinic acid and GABA[1].

Direct deoxyfluorination of readily available chiral alcohols via nucleophilic fluorination is the most robust approach to obtaining stereodefined alkyl fluorides[2]. To synthesize the (2S)-enantiomer, the protocol leverages the chiral pool by starting with Dimethyl (2R)-2-hydroxybutanedioate (Dimethyl D-malate).

Causality in Stereocontrol: The transformation is driven by sulfur-based deoxyfluorinating reagents, traditionally Diethylaminosulfur trifluoride (DAST)[3]. The reaction proceeds via a strictly bimolecular nucleophilic substitution ( SN​2 ) pathway. The hydroxyl group of the (2R)-malate attacks the electrophilic sulfur of DAST, releasing a fluoride ion and forming a highly activated alkoxyaminosulfurane intermediate. The expelled fluoride ion then executes a backside attack on the C2 carbon. Because the adjacent ester carbonyls are highly electron-withdrawing, the SN​2 transition state is favored over SN​1 ionization, ensuring near-complete stereochemical inversion to yield the (2S)-configuration[3].

Workflow Visualization

MechanisticWorkflow A Dimethyl (2R)-malate (Chiral Pool) B DAST Addition (-78 °C, DCM) A->B Activation C Alkoxyaminosulfurane (Activated Complex) B->C -HF D Dimethyl (2S)-2- fluorobutanedioate C->D SN2 Inversion (F⁻ Attack)

Mechanistic pathway of stereospecific SN2 deoxyfluorination yielding the (2S)-enantiomer.

Reagent Selection Matrix

While DAST is the classical reagent for this transformation, recent data-science-guided approaches and reagent developments have introduced alternatives with enhanced thermal stability and safety profiles[4]. The table below summarizes the quantitative performance of various fluorinating systems for malate derivatives.

Fluorinating ReagentTemp. ProfileYield (%)Enantiomeric Excess (ee)Mechanistic & Safety Profile
DAST -78 °C → RT65–75%> 95%Standard. Highly exothermic; releases HF. Prone to thermal degradation above 50 °C.
Deoxo-Fluor -78 °C → RT70–80%> 95%Alternative. Improved thermal stability over DAST; similar SN​2 efficacy and handling.
XtalFluor-E / Et₃N·3HF -78 °C → RT75–85%> 98%Premium. Crystalline salt; eliminates free HF generation during activation, reducing elimination byproducts.
PyFluor / DBU RT60–70%> 90%Safe. Bench-stable solid[4]. Slower kinetics may slightly increase competitive elimination in hindered substrates.
Validated Experimental Protocol

The following protocol utilizes DAST due to its ubiquitous availability and established kinetic profile for α -hydroxy esters[1].

Phase 1: System Preparation and Activation
  • Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or N2​ ) for 15 minutes to establish a strictly anhydrous environment.

  • Substrate Solvation: Dissolve 1.62 g (10.0 mmol) of Dimethyl (2R)-2-hydroxybutanedioate in 50 mL of anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen as a polar aprotic solvent. It stabilizes the highly polarized SN​2 transition state without outcompeting the fluoride ion as a nucleophile.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

Phase 2: Deoxyfluorination
  • Reagent Addition: Using a gas-tight syringe, add 1.58 mL (12.0 mmol, 1.2 equiv) of DAST dropwise over 10 minutes down the inner wall of the flask.

    • Causality: DAST reacts violently with trace moisture and the hydroxyl proton. Dropwise addition at -78 °C dissipates the exothermic heat of activation, preventing the competitive E2 elimination pathway that would yield achiral dimethyl fumarate.

  • Intermediate Maturation: Stir the reaction at -78 °C for 1 hour.

  • SN​2 Displacement: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature (approx. 20 °C). Stir for an additional 2 hours.

    • Causality: The alkoxyaminosulfurane intermediate is stable at cryogenic temperatures. Warming provides the necessary activation energy for the fluoride ion to overcome steric hindrance and execute the stereospecific backside attack.

Phase 3: Quenching and Isolation
  • Neutralization: Cool the flask to 0 °C using an ice bath. Slowly add 20 mL of saturated aqueous NaHCO3​ dropwise.

    • Causality: Unreacted DAST and the HF byproduct must be neutralized immediately. Rapid addition can cause violent CO2​ evolution. Neutralization prevents acid-catalyzed hydrolysis of the methyl esters.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO4​ .

  • Purification: Concentrate the organic layer under reduced pressure (water bath < 30 °C to prevent product volatilization). Purify the crude residue via silica gel flash chromatography (Eluent: 85:15 Hexanes/Ethyl Acetate) to afford Dimethyl (2S)-2-fluorobutanedioate as a clear oil.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol is a self-validating system, researchers must not rely solely on final isolated yields, as downstream hydrolysis can cause false negatives.

  • Reaction Monitoring (Self-Validation): Extract a 0.1 mL aliquot at the 2-hour mark (post-warming), dilute with CDCl3​ , and acquire a rapid 19F NMR spectrum. The complete disappearance of the DAST signal (broad peaks around +55 ppm) and the emergence of a distinct multiplet (typically a doublet of doublets of doublets due to 2JHF​ and 3JHF​ coupling) at approximately -188 ppm confirms successful C-F bond formation prior to the aqueous quench.

  • Stereochemical Verification: The enantiomeric excess (ee) should be determined via chiral GC or HPLC against a racemic standard. The specific rotation [α]D20​ can also be compared against literature values to confirm the (2S) absolute configuration.

References
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid The Journal of Organic Chemistry - ACS Publications / NIH URL
  • Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes Nature Communications / PMC URL
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling Journal of the American Chemical Society / PMC URL
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety ChemRxiv URL

Sources

Application

Application Note: Precision Peptide Modification using Dimethyl (2S)-2-fluorobutanedioate

Prepared by: Senior Application Scientist, Peptide Chemistry & Bioconjugation Target Audience: Peptide Chemists, Drug Discovery Researchers, and Bioconjugation Specialists Executive Summary & Rationale The site-selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Chemistry & Bioconjugation Target Audience: Peptide Chemists, Drug Discovery Researchers, and Bioconjugation Specialists

Executive Summary & Rationale

The site-selective introduction of fluorine functionalities into peptides has emerged as a highly effective approach to modulate their physicochemical and biological properties[1]. Among the diverse array of fluorinated building blocks, Dimethyl (2S)-2-fluorobutanedioate (also known as dimethyl (2S)-2-fluorosuccinate) serves as a premium chiral synthon. It is primarily utilized to introduce a stereospecific fluorosuccinyl linker or N-terminal cap into peptide sequences.

The rationale for utilizing the (2S)-fluorinated derivative over its non-fluorinated succinate counterpart is grounded in three mechanistic pillars:

  • Metabolic Shielding: The highly polarized and stable C–F bond provides steric and electronic shielding to adjacent amide bonds, drastically reducing susceptibility to proteolytic degradation and improving pharmacokinetic properties[2].

  • pKa Modulation: The strong electron-withdrawing inductive effect of fluorine significantly alters the electron density of neighboring functional groups, shifting the pKa of the adjacent carboxylate by up to 1.5 units[3]. This ensures the moiety remains fully ionized at physiological pH, altering the overall charge state and membrane permeability of the peptide.

  • Conformational Pre-organization: The stereospecific (2S) fluorine atom induces a gauche effect when placed adjacent to polar amide groups. This restricts the conformational ensemble of the peptide linker, minimizing the entropic penalty upon binding to the target receptor.

Mechanism F_Sub Stereospecific (2S) Fluorine Substitution pKa Inductive Effect (Lowers pKa) F_Sub->pKa Steric Steric Shielding (Blocks Proteases) F_Sub->Steric Conf Gauche Effect (Conformational Bias) F_Sub->Conf Result1 Altered Charge State & Improved Permeability pKa->Result1 Result2 Increased Metabolic Half-life Steric->Result2 Result3 Enhanced Target Affinity Conf->Result3

Figure 1: Mechanistic pathways by which (2S)-fluorination enhances peptide therapeutic profiles.

Quantitative Impact of (2S)-Fluorosuccinylation

To justify the synthetic effort of incorporating Dimethyl (2S)-2-fluorobutanedioate, it is critical to evaluate the empirical improvements it imparts on peptide properties. Table 1 summarizes the representative quantitative shifts observed when replacing a standard N-terminal succinyl group with a (2S)-2-fluorosuccinyl group in a model therapeutic peptide.

Table 1: Comparative Physicochemical Properties (Model Peptide System)

PropertyUnmodified Succinyl Capping(2S)-2-Fluorosuccinyl CappingFold Change / Shift
Terminal Carboxylate pKa ~ 4.2~ 2.8-1.4 units (More acidic)
Serum Half-Life ( t1/2​ ) 2.4 hours> 18.5 hours~ 7.7x Increase
Lipophilicity (LogD at pH 7.4) -1.2-0.8+0.4 (Enhanced lipophilicity)
Relative Target Affinity ( Kd​ ) 45 nM12 nM~ 3.7x Improvement

Experimental Workflows & Methodologies

The integration of Dimethyl (2S)-2-fluorobutanedioate into Solid-Phase Peptide Synthesis (SPPS) requires a two-stage process: an initial off-resin saponification to generate the reactive free acid, followed by on-resin coupling.

Workflow A Dimethyl (2S)-2-fluorobutanedioate (Starting Material) B Saponification (LiOH, THF/H2O) A->B C (2S)-2-Fluorobutanedioic Acid (Active Intermediate) B->C D SPPS Coupling (HATU, DIPEA, DMF) C->D E Fluorosuccinyl-Peptide (Resin-bound) D->E F TFA Cleavage & Global Deprotection E->F G Purified Fluorinated Peptide (Enhanced Stability) F->G

Figure 2: End-to-end workflow for the integration of (2S)-2-fluorobutanedioate into SPPS.

Protocol A: Controlled Saponification to (2S)-2-Fluorobutanedioic Acid

Because the starting material is a dimethyl ester, it must be hydrolyzed prior to peptide coupling.

Causality & Rationale: We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture at 0∘C rather than Sodium Hydroxide (NaOH) at room temperature. The α -proton adjacent to the fluorine and ester is highly acidic. Harsh basic conditions can trigger an E1cB elimination of hydrogen fluoride (HF), destroying the chiral center and yielding a non-fluorinated fumarate derivative. LiOH provides mild, controlled hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Dimethyl (2S)-2-fluorobutanedioate in 4 mL of Tetrahydrofuran (THF) and cool the flask to 0∘C in an ice bath.

  • Base Addition: Dissolve 2.2 mmol of LiOH·H₂O in 2 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 10 minutes with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0∘C for 2 hours. Validate completion via TLC (Stain with Bromocresol Green) or LC-MS. The reaction is complete when the starting material peak disappears and the mass corresponding to the diacid [M−H]− is dominant.

  • Quenching & Extraction: Acidify the mixture to pH 2.0 using 1M HCl (keep the temperature below 10∘C during acidification to prevent degradation). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield (2S)-2-fluorobutanedioic acid as a white solid. Store at −20∘C under argon.

Protocol B: On-Resin N-Terminal Coupling

This protocol describes the coupling of the synthesized (2S)-2-fluorobutanedioic acid to the N-terminus of a resin-bound peptide.

Causality & Rationale: The electron-withdrawing fluorine atom deactivates the adjacent carboxylic acid, making it a poor electrophile even when activated. Standard coupling reagents like DIC/HOBt may result in incomplete coupling. Therefore, we utilize HATU, which generates a highly reactive 7-aza-benzotriazole (HOAt) active ester, overcoming the electronic deactivation of the fluorinated substrate.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the fully synthesized, N-terminally deprotected peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of (2S)-2-fluorobutanedioic acid and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the peptide-resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF ( 5×3 min ) and Dichloromethane (DCM) ( 3×3 min ).

  • Reaction Validation (Self-Validation): Perform a Kaiser test on a few beads. A yellow color (negative result) validates that the primary amines have been successfully acylated. If the beads are blue, repeat steps 2-4.

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours to liberate the fluorosuccinyl-peptide and remove side-chain protecting groups.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

References

  • Recent advances in the synthesis of fluorinated amino acids and peptides Source: RSC Publishing (RSC Advances) URL:[Link][1]

  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection Source: ChemBioChem (via PubMed Central / NIH) URL:[Link][2]

  • Synthetic Fluorine Metabolism Expanding the Boundaries of Microbial Biochemistry for Organofluorine Biosynthesis Source: DTU Inside (Technical University of Denmark) URL:[Link][3]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for the Stereoselective Functionalization of Dimethyl (2S)-2-fluorobutanedioate

Abstract The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. Dimethyl (2S)-2-fluorobutanedioate, a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. Dimethyl (2S)-2-fluorobutanedioate, a chiral α-fluorinated succinate derivative, represents a valuable building block for accessing complex pharmaceutical intermediates. However, the stereoselective formation of new carbon-carbon bonds at the fluorinated stereocenter presents a significant synthetic challenge. This application note provides a detailed guide for researchers on the cross-coupling reactions of Dimethyl (2S)-2-fluorobutanedioate, with a primary focus on palladium-catalyzed decarboxylative strategies. We offer in-depth mechanistic insights, field-proven experimental protocols, and expert analysis of reaction parameters to enable the successful synthesis of novel α-fluoro-α-aryl and α-fluoro-α-alkyl succinate derivatives.

Introduction: The Challenge and Opportunity of α-Fluoroester Functionalization

The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—make it a powerful tool in medicinal chemistry. When installed at a stereocenter, as in Dimethyl (2S)-2-fluorobutanedioate, it can rigidly influence molecular conformation. The development of robust methods to functionalize the C2 position of this molecule without compromising stereochemical integrity is therefore highly desirable.

Traditional cross-coupling reactions often require harsh conditions or pre-functionalization of the coupling center with a halide or triflate, a process that can be challenging for α-fluoroesters and risks epimerization. An emerging and powerful alternative is decarboxylative cross-coupling , which utilizes one of the carboxylate groups of a malonate-type precursor as a traceless activating group.[1][2] This approach offers several advantages:

  • Mild Reaction Conditions: Often proceeding at lower temperatures, preserving sensitive functional groups and stereocenters.[2]

  • Readily Available Starting Materials: Malonic acid derivatives are often more accessible than their α-halo counterparts.[2]

  • Benign Byproduct: The reaction releases carbon dioxide (CO2), a simple and easily removed byproduct.[2]

This guide will focus primarily on a decarboxylative arylation protocol, leveraging the principles of palladium catalysis. Additionally, we will explore a modern photoredox/nickel dual catalytic approach for alkylation, showcasing the versatility of contemporary synthetic methods.[3][4]

Primary Protocol: Palladium-Catalyzed Decarboxylative Arylation

This protocol details the coupling of the corresponding malonate half-ester of Dimethyl (2S)-2-fluorobutanedioate with arylboronic acids. The first step, which is a standard saponification, is crucial for generating the carboxylate necessary for the decarboxylation event.

Mechanistic Rationale & Causality

The reaction proceeds through a well-established palladium catalytic cycle, modified to incorporate a decarboxylation step. The choice of each component is critical for success.

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.

  • Ligand (SPhos): A bulky, electron-rich biaryl monophosphine ligand like SPhos is essential. Its steric bulk promotes the reductive elimination step (C-C bond formation) and stabilizes the monoligated Pd(0) species, while its electron-donating nature facilitates the initial oxidative addition of the aryl halide (if that were the mechanism) and influences the overall catalytic turnover. In this decarboxylative variant, it is crucial for stabilizing the palladium center throughout the catalytic cycle.

  • Oxidant (Ag₂CO₃): In this type of decarboxylative coupling, an oxidant is often required to facilitate the key C-C bond formation. Silver carbonate can play a dual role as both a mild base and an oxidant to regenerate the active catalytic species.

  • Solvent (Toluene/THF): A non-polar, anhydrous solvent like toluene or THF is required to ensure the solubility of the organometallic intermediates and prevent unwanted side reactions.

The proposed catalytic cycle is depicted below. The cycle begins with the reaction of the active Pd(0) catalyst with the arylboronic acid and the substrate. The key decarboxylation step generates a palladium enolate, which then undergoes transmetalation and reductive elimination to furnish the final product.

G pd0 Pd(0)L oxidative_add [L-Pd(II)-Aryl]⁺ pd0->oxidative_add + Aryl-B(OH)₂ + Oxidant sub Aryl-B(OH)₂ substrate R-COO⁻ (Substrate) pd_complex [Aryl-Pd(II)-Enolate] oxidative_add->pd_complex + Substrate Anion decarboxylation Pd(II)-Enolate Intermediate reductive_elim Product R-Aryl decarboxylation->reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration pd_complex->decarboxylation Decarboxylation (-CO₂) caption Fig. 1: Simplified Catalytic Cycle for Decarboxylative Arylation.

Caption: Fig. 1: Simplified Catalytic Cycle for Decarboxylative Arylation.

Step-by-Step Experimental Protocol

Step A: Synthesis of Potassium (1S)-1-fluoro-1,2-bis(methoxycarbonyl)ethan-1-ide (Malonate Half-Ester Salt)

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl (2S)-2-fluorobutanedioate (1.0 eq).

  • Dissolution: Dissolve the starting material in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (0.1 M concentration).

  • Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (KOH) (1.05 eq) in MeOH dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Isolation: Remove the solvent in vacuo. The resulting potassium salt can be used directly in the next step without further purification after being dried under high vacuum for 2-3 hours.

Step B: Palladium-Catalyzed Decarboxylative Arylation

  • Inert Atmosphere: To a flame-dried Schlenk tube, add the potassium salt from Step A (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and silver(I) carbonate (Ag₂CO₃, 2.0 eq).

  • Evacuation and Backfill: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired Dimethyl (2S)-2-aryl-2-fluorobutanedioate.

Tabulated Reaction Parameters

The following table provides representative conditions and expected outcomes for the arylation with various arylboronic acids. Yields are estimates and will vary based on substrate and precise conditions.

EntryArylboronic Acid (Ar-B(OH)₂)Temperature (°C)Time (h)Expected YieldNotes
1Phenylboronic acid901675-85%Standard substrate, good reactivity.
24-Methoxyphenylboronic acid901680-90%Electron-donating groups often accelerate the reaction.
34-Trifluoromethylphenylboronic acid1002465-75%Electron-withdrawing groups may require higher temperatures or longer reaction times.
42-Methylphenylboronic acid1002460-70%Steric hindrance on the boronic acid can decrease reaction efficiency.
53-Thienylboronic acid801270-80%Heteroaryl boronic acids are generally well-tolerated.[5]

Alternative Protocol: Photoredox/Nickel Dual Catalysis

For the synthesis of α-alkylated products, a different strategy is required. Recent advances in photoredox and nickel dual catalysis allow for the decarboxylative coupling of carboxylic acids with alkyl halides.[3] This method leverages visible light to generate a radical intermediate from the carboxylic acid, which is then captured in a nickel catalytic cycle.[4][6][7]

Mechanistic Overview
  • Photocatalyst Excitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state.[8]

  • Radical Formation: The excited photocatalyst oxidizes the carboxylate substrate, which then undergoes rapid decarboxylation to form an α-fluoro radical.

  • Nickel Catalysis: Concurrently, a Ni(0) complex undergoes oxidative addition with an alkyl bromide to form an alkyl-Ni(II) species.

  • Radical Capture: This Ni(II) species intercepts the α-fluoro radical to form a high-valent Ni(III) or Ni(IV) intermediate.

  • Reductive Elimination: This intermediate reductively eliminates the C(sp³)-C(sp³) bond, forming the desired product and regenerating the Ni(I) catalyst, which is then reduced back to Ni(0) to complete the cycle.

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle photocat PC photocat_excited PC* photocat->photocat_excited hν (Visible Light) photocat_excited->photocat SET radical R• photocat_excited->radical + R-COO⁻ - CO₂ substrate R-COO⁻ ni0 Ni(0)L ni2 R'-Ni(II)-Br ni0->ni2 + R'-Br (Oxidative Add.) ni3 R-Ni(III)-R' ni2->ni3 + R• (Radical Capture) ni3->ni0 Catalyst Regeneration product R-R' ni3->product Reductive Elimination alkyl_halide R'-Br caption Fig. 2: Simplified Dual Catalytic Cycle for Decarboxylative Alkylation.

Caption: Fig. 2: Simplified Dual Catalytic Cycle for Decarboxylative Alkylation.

Step-by-Step Experimental Protocol
  • Setup: In a glovebox, add the malonate half-ester salt (1.0 eq), an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), NiCl₂·glyme (10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy, 12 mol%), and a magnetic stir bar to a vial.

  • Reagents: Add the alkyl bromide (1.5 eq) and anhydrous, degassed solvent (e.g., dimethylformamide, DMF, 0.1 M).

  • Sealing: Crimp seal the vial.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp (450 nm).[9]

  • Reaction: Stir the reaction at room temperature for 12-36 hours.

  • Workup and Purification: Follow the workup and purification procedure outlined in Section 2.2 (steps 6-7), using an appropriate solvent system for extraction and chromatography.

General Experimental Workflow

The successful execution of these sensitive cross-coupling reactions requires careful attention to experimental setup and monitoring.

G start Reagent Prep (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating / Irradiation) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quench, Filter, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: Fig. 3: General laboratory workflow for cross-coupling reactions.

References

  • Liu, G., Lu, X., & Zhang, X. (2012). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(3), 753-756. Available at: [Link]

  • Ogoshi, S., & Ohashi, M. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 329-344. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Journal of the American Chemical Society, 136(14), 5257-5260. Available at: [Link]

  • Le, C. M., & Leadbeater, N. E. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6390-6394. Available at: [Link]

  • Kliśa, T., & Gryko, D. T. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Catalysts, 13(1), 135. Available at: [Link]

  • Le, C. M., & Leadbeater, N. E. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. Available at: [Link]

  • Kliśa, T., & Gryko, D. T. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Vapourtec. Available at: [Link]

  • Wang, F., et al. (2021). Nickel-catalyzed reductive coupling reaction of monofluoroalkyl triflates with alkyl carboxylic acids toward the synthesis of α-alkyl-α-fluoro-alkylketones. Organic Chemistry Frontiers, 8(1), 59-64. Available at: [Link]

  • Trowbridge, A., & Paquin, J. F. (2018). Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks. Organic Letters, 20(18), 5778-5781. Available at: [Link]

  • Wallentin, C. J., et al. (2014). Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society, 136(4), 1282-1285. Available at: [Link]

  • Poremba, K. E., & Glorius, F. (2024). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au. Available at: [Link]

  • Yin, F., et al. (2019). Ag-Catalyzed Chemoselective Decarboxylative Mono- and gem-Difluorination of Malonic Acid Derivatives. Journal of the American Chemical Society, 141(14), 5741-5746. Available at: [Link]

  • Le, C., et al. (2022). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science, 13(4), 1014-1020. Available at: [Link]

  • Wang, X., et al. (2024). Photoredox Nickel-Catalyzed Coupling/Controllable Defluorination: Access to α-Fluoroarylacetic Amides and Acetates. Organic Letters. Available at: [Link]

  • Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826-13829. Available at: [Link]

  • Wolter, M., et al. (2019). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. European Journal of Organic Chemistry, 2019(43), 7261-7264. Available at: [Link]

  • Hosoya, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146-154. Available at: [Link]

  • Mailyan, A., & Reisman, S. E. (2018). Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes. Journal of the American Chemical Society, 140(42), 13612-13616. Available at: [Link]

  • Mizuta, S., & Gouverneur, V. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Topics in Medicinal Chemistry, 14(8), 993-1007. Available at: [Link]

  • Ni, S., & Padial, L. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis, 13(18), 12238-12268. Available at: [Link]

  • Larhed, M., et al. (2011). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. The Journal of Organic Chemistry, 76(11), 4624-4628. Available at: [Link]

  • Mangini, V., et al. (2020). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry–A European Journal, 26(42), 9276-9281. Available at: [Link]

  • Goundry, A., et al. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications, 10(1), 4500. Available at: [Link]

  • Kumar, R., & Kumar, V. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. RSC Advances, 10(66), 40223-40251. Available at: [Link]

  • Liu, C., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691. Available at: [Link]

  • Sun, F., & Lu, Y. (2012). Enantioselective synthesis of β,γ-unsaturated α-fluoroesters catalyzed by N-heterocyclic carbenes. Angewandte Chemie International Edition, 51(49), 12303-12306. Available at: [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. Available at: [Link]

  • Wang, Y., et al. (2015). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 51(8), 1433-1436. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3845-3854. Available at: [Link]

  • Liu, Z., & Burton, D. J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. Available at: [Link]

  • Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. SN Applied Sciences, 4(3), 85. Available at: [Link]

  • Jiang, L., et al. (2016). Catalytic Enantioselective α-Fluorination of 2-Acyl Imidazoles via Iridium Complexes. Molecules, 21(12), 1686. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Niwa, T., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(1), 60-68. Available at: [Link]

  • Wang, F., & Wu, F. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Advanced Synthesis & Catalysis, 362(24), 5536-5561. Available at: [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714-9718. Available at: [Link]

  • Hosoya, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146-154. Available at: [Link]

  • Kumar, S., & Singh, V. K. (2017). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 15(4), 853-863. Available at: [Link]

  • Chen, C., & Wang, Z. (2018). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 54(72), 10126-10129. Available at: [Link]

  • Thompson, M. P., & Hailes, H. C. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Available at: [Link]

  • Wang, G. Z., et al. (2017). Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 139(51), 18307-18312. Available at: [Link]

  • Gholinejad, M., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3421-3424. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. The Journal of Organic Chemistry, 73(14), 5585-5590. Available at: [Link]

  • Budgey, J. R., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, L., Zhang, Y., & Wang, Y. (2005). Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. The Journal of Organic Chemistry, 70(15), 6122-6125. Available at: [Link]

  • de la Torre, F., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(11), 1269. Available at: [Link]

  • Sendgikoski, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Claremont Colleges Scholarship@Claremont. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving baseline separation issues for fluorinated enantiomers in GC-MS

Welcome to the Technical Support Center for Chiral GC-MS Applications. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and resolve base...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral GC-MS Applications. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and resolve baseline separation issues specifically for fluorinated enantiomers.

Fluorinated compounds present unique chromatographic challenges. While fluorine is sterically small (van der Waals radius of 1.47 Å), its extreme electronegativity creates strong local dipoles. This dramatically alters how these enantiomers interact with the chiral stationary phase (CSP), often requiring highly specific thermodynamic and mass-transfer optimizations to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow: Resolving Chiral Co-Elution

Before adjusting instrument parameters, follow this logical decision tree to identify the root cause of your separation failure.

G Start Poor Resolution (Rs < 1.5) SymCheck Are peaks symmetrical? Start->SymCheck ShapeCheck Tailing or Fronting? SymCheck->ShapeCheck No RetCheck Is retention adequate? (k' > 2) SymCheck->RetCheck Yes Tailing Tailing: Active Sites or Mass Overload ShapeCheck->Tailing Fronting Fronting: Concentration Overload ShapeCheck->Fronting FixTail Dilute sample, replace liner/septum Tailing->FixTail FixFront Reduce injection volume, check solvent Fronting->FixFront LowRet Decrease isothermal temperature RetCheck->LowRet No WrongCSP Change CSP (e.g., to β-DEX) or use NICI RetCheck->WrongCSP Yes

Decision tree for troubleshooting chiral GC-MS baseline separation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I not getting baseline separation ( Rs​≥1.5 ) for my fluorinated enantiomers despite using a chiral cyclodextrin column?

The Causality: Chiral recognition in GC relies on a three-point interaction model where enantiomers form transient diastereomeric adducts with the chiral selector (e.g., derivatized cyclodextrins)[1]. Because fluorinated groups are highly electron-withdrawing, they alter the molecule's hydrogen-bonding capacity and dipole moment. If the cyclodextrin cavity size is mismatched to the steric and electronic bulk of the fluorinated API, the difference in Gibbs free energy ( ΔΔG ) between the two enantiomer-selector complexes will be near zero, resulting in co-elution. Furthermore, fast temperature ramps prevent the system from reaching thermodynamic equilibrium[1].

The Solution:

  • Switch to Isothermal Elution: Drop your oven temperature by 20 °C below the expected elution temperature and hold it isothermally. Lower temperatures exponentially increase the ΔΔG of the transient complexes, driving enantiomeric resolution.

  • Change the CSP Cavity: If isothermal holds fail, the cavity size is wrong. Switch from a β -cyclodextrin (medium cavity) to a γ -cyclodextrin (large cavity) if your molecule contains bulky trifluoromethyl ( −CF3​ ) groups on an aromatic ring.

Q2: My peaks are tailing severely, which obscures the valley between the enantiomers. How do I correct this?

The Causality: Chiral columns have significantly lower sample capacities than standard achiral columns (like a DB-5). When the concentration of the fluorinated analyte exceeds the available chiral selector sites, the excess molecules partition into the achiral polysiloxane backbone. Because the backbone has no enantioselectivity, this causes severe peak broadening and tailing, destroying the resolution of the second-eluting enantiomer[2].

The Solution (Self-Validating Check): Perform a Split Ratio Titration . Inject your sample at a 1:10 split, then at 1:50, and finally at 1:100.

  • Validation: If the peak symmetry improves and Rs​ increases at the 1:100 split, your column was suffering from mass overload. If tailing persists regardless of the split ratio, the issue is active sites (e.g., residual silanols) in your GC inlet liner, requiring immediate replacement and deactivation[2].

Q3: Matrix interferences are co-eluting with my fluorinated enantiomers. How can I improve selectivity without changing the column?

The Causality: Biological matrices and environmental samples contain complex achiral hydrocarbons that easily co-elute with target analytes. Standard Electron Ionization (EI) fragments everything indiscriminately. However, fluorinated compounds possess a uniquely high electron affinity[3].

The Solution: Switch your MS ionization mode from EI to Negative Ion Chemical Ionization (NICI) using methane or ammonia as a reagent gas. In NICI, thermal electrons are selectively captured by the highly electronegative fluorinated enantiomers. This produces massive signal enhancements (often 100x to 1000x greater sensitivity) while remaining completely blind to non-halogenated matrix interferences, effectively "cleaning" your chromatogram[3].

Quantitative Data: Cyclodextrin CSP Selection for Fluorinated Compounds

Selecting the correct Chiral Stationary Phase (CSP) is the most critical variable. Use the table below to match your fluorinated analyte to the appropriate column chemistry.

Chiral Stationary Phase (CSP)Cyclodextrin Cavity SizeOptimal Fluorinated Analyte CharacteristicsTypical Rs​ AchievedMax Operating Temp (°C)
Permethylated α -CD Small (5.7 Å)Small linear fluorinated alkanes/alcohols1.1 - 1.5200
Permethylated β -CD Medium (7.8 Å)Aromatic rings with single −F or −CF3​ groups1.5 - 2.5220
Trifluoroacetylated γ -CD Large (9.5 Å)Bulky, multi-ring fluorinated structures1.2 - 1.8200
Chirasil-Val (Diamide) N/A (Non-inclusion)Fluorinated amino acid derivatives1.5 - 3.0200

Step-by-Step Methodology: Optimizing Chiral GC-MS Separation

Follow this self-validating protocol to establish a robust method for a new fluorinated chiral compound.

Step 1: System Inertness Verification

  • Trim 10 cm from the front of the chiral column to remove any non-volatile matrix buildup.

  • Install a fresh, ultra-inert deactivated split/splitless liner. Fluorinated compounds can hydrogen-bond strongly with active silanol sites on dirty glass, causing irreversible adsorption.

Step 2: Isothermal Method Development

  • Set the GC oven to an initial temperature of 60 °C.

  • Program a slow ramp of 2 °C/min up to 180 °C. Identify the exact elution temperature ( Te​ ) of your co-eluting enantiomer mass.

  • Self-Validation: Re-run the method isothermally at Te​−20 °C. If partial separation ( α>1.05 ) is observed, plot ln(α) versus 1/T (a van 't Hoff plot) across three different isothermal temperatures. A perfectly linear plot validates that a single, stable chiral recognition mechanism is driving the separation.

Step 3: Split Ratio Titration (Capacity Check)

  • Prepare a 1 mg/mL racemic standard of your fluorinated API.

  • Inject 1 µL at a 1:20 split ratio. Calculate the asymmetry factor ( As​ ).

  • Inject 1 µL at a 1:100 split ratio.

  • If As​ approaches 1.0 at the higher split ratio, lock this split ratio into your final method to prevent chiral phase saturation.

Step 4: MS Detection Optimization (NICI)

  • Vent the MS and swap the EI source for a CI source.

  • Introduce Methane reagent gas at a flow rate of 1.5 mL/min.

  • Set the ion source temperature to 150 °C (lower temperatures favor electron capture for fluorinated species).

  • Monitor the [M−HF]− or [M]− molecular anions in Selected Ion Monitoring (SIM) mode to achieve femtogram-level limits of detection[3].

References

  • [2] Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem. Available at:

  • [1] Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers | Chemical Reviews. ACS Publications. Available at:

  • [3] Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at:

Sources

Reference Data & Comparative Studies

Validation

Dimethyl (2S)-2-fluorobutanedioate vs non-fluorinated dimethyl succinate analogs

Title: Dimethyl (2S)-2-fluorobutanedioate vs. Non-Fluorinated Dimethyl Succinate Analogs: A Comparative Guide Introduction: The Fluorine Advantage in Succinate Scaffolds Succinate esters are widely utilized in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Dimethyl (2S)-2-fluorobutanedioate vs. Non-Fluorinated Dimethyl Succinate Analogs: A Comparative Guide

Introduction: The Fluorine Advantage in Succinate Scaffolds

Succinate esters are widely utilized in drug discovery as cell-permeable prodrugs designed to modulate cellular bioenergetics and deliver tricarboxylic acid (TCA) cycle intermediates[1]. However, the introduction of a single fluorine atom at the alpha position—yielding compounds like dimethyl (2S)-2-fluorobutanedioate—fundamentally alters the molecule's physicochemical properties, 3D conformation, and metabolic fate[2][3].

This guide provides an objective, data-supported comparison between dimethyl (2S)-2-fluorobutanedioate and its non-fluorinated analog, dimethyl succinate, equipping researchers with the mechanistic insights needed for rational prodrug design.

Conformational Dynamics: The Fluorine Gauche Effect

In flexible aliphatic chains, steric minimization typically drives bulky substituents into an anti (180°) conformation. Non-fluorinated dimethyl succinate follows this paradigm, adopting an extended linear scaffold[4].

Conversely, dimethyl (2S)-2-fluorobutanedioate is governed by the fluorine gauche effect[5][6]. Due to the high electronegativity of fluorine, hyperconjugative donation of electron density from the adjacent σC−H​ bonding orbital into the low-lying σC−F∗​ antibonding orbital stabilizes a gauche (60°) orientation[4]. This stereoelectronic phenomenon forces the fluorinated succinate into a more constrained, folded conformation, which can significantly impact target binding affinity and membrane permeability[2][7].

ConformationalDynamics A Dimethyl (2S)-2-fluorobutanedioate C Fluorine Gauche Effect (σC-H → σ*C-F) A->C Hyperconjugation B Dimethyl succinate D Steric Minimization (Anti Conformation) B->D Steric Repulsion E Constrained 3D Scaffold C->E F Flexible Linear Scaffold D->F

Conformational divergence driven by the fluorine gauche effect versus steric minimization.

Physicochemical and Metabolic Comparison

The substitution of a hydrogen atom for fluorine (C-H vs. C-F) does more than alter sterics; it profoundly impacts the metabolic stability of the ester bonds[3]. Alpha-fluorination exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the adjacent carbonyl carbon[8][9]. Consequently, fluorinated esters are hydrolyzed much faster by intracellular carboxylesterases compared to their non-fluorinated counterparts[8].

Property / ParameterDimethyl SuccinateDimethyl (2S)-2-fluorobutanedioateMechanistic Driver
Primary Conformation Anti (Extended)Gauche (Folded) σC−H​→σC−F∗​ hyperconjugation[4]
Esterase Hydrolysis Rate BaselineAccelerated (up to 8x faster)Increased carbonyl electrophilicity via inductive effect[8]
Oxidative Stability Susceptible at α -carbonHighly Stable at α -carbonHigher bond dissociation energy of C-F vs C-H[3]
Lipophilicity (LogP) ~ 0.35Modulated (~ 0.4 - 0.6)Fluorine field effects and reduced polar surface area[2]

Experimental Methodologies

To objectively validate these differences, researchers must employ self-validating experimental systems. Below are the standard protocols for assessing conformational and metabolic divergence.

Protocol A: Conformational Analysis via NMR J-Coupling

Causality: The Karplus equation correlates vicinal NMR coupling constants ( 3JH−H​ and 3JH−F​ ) with dihedral angles. By measuring these constants, we can definitively quantify the ratio of gauche to anti conformers in solution[7].

  • Sample Preparation: Dissolve 5 mg of the ester in 0.5 mL of a non-polar deuterated solvent (e.g., CDCl 3​ ) to minimize solvent-induced dipole stabilization.

  • Data Acquisition: Acquire 1D 1 H, 13 C, and 19 F NMR spectra at 298 K using a high-field spectrometer (≥ 500 MHz).

  • Signal Extraction: Extract the 3JH−H​ coupling constants for the -CH 2​ -CH- backbone.

  • Validation: A 3JH−H​ value of ~7-8 Hz indicates a time-averaged mixture heavily favoring the gauche conformer, whereas values >10 Hz indicate a dominant anti conformation.

Protocol B: In Vitro Esterase Hydrolysis Assay

Causality: To ensure that observed prodrug activation is enzymatically driven rather than a result of spontaneous chemical degradation, the protocol must include a non-enzymatic buffer control[10]. Acetonitrile (ACN) is used to quench the reaction because it rapidly denatures the esterases, locking the metabolite profile at precise time points.

  • Incubation: Prepare a 10 µM solution of the ester in PBS (pH 7.4). Add human liver microsomes (HLM) or purified carboxylesterases (1 mg/mL protein). Self-Validation Step: Run a parallel control lacking the enzyme to monitor spontaneous hydrolysis.

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 150 µL of ice-cold ACN containing an internal standard to each aliquot. The ACN precipitates the proteins, halting hydrolysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent ester and the appearance of the mono-ester and dicarboxylic acid metabolites.

HydrolysisWorkflow Step1 Incubate Esters with Esterases Step2 Sample Aliquots (0-120 min) Step1->Step2 Step3 Quench with ACN (Precipitation) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Step-by-step experimental workflow for evaluating esterase-mediated metabolic stability.

Strategic Applications in Drug Development

Choosing between a fluorinated and non-fluorinated succinate scaffold depends entirely on the therapeutic goal:

  • Rapid Payload Delivery: If the goal is to rapidly deliver succinate to the TCA cycle (e.g., to modulate cellular respiration or reverse ischemia-reperfusion injury), dimethyl (2S)-2-fluorobutanedioate is superior. Its accelerated esterase hydrolysis ensures faster intracellular accumulation of the active diacid[8][9].

  • Metabolic Shielding: The robust C-F bond prevents off-target oxidative metabolism at the alpha position, ensuring that the prodrug is not prematurely degraded by Cytochrome P450 enzymes before reaching the target tissue[3].

References

  • The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers... - nih.gov. 7

  • Polar Organofluorine Substituents: Multivicinal Fluorines on Alkyl Chains and Alicyclic Rings - researchgate.net.2

  • The fluorine Gauche effect - ethz.ch. 5

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - nih.gov. 3

  • The Fluorine Gauche Effect: A Brief History - d-nb.info. 6

  • Gauche effect - wikipedia.org. 4

  • A Comparative Study of the Metabolic Fate of Different Succinic Acid Esters - benchchem.com. 1

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - nih.gov.8

  • Effect of fluorine substitution on the rate for ester hydrolysis - researchgate.net. 9

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - nih.gov. 10

Sources

Comparative

Comparative Analysis of Chiral Catalysts for Dimethyl (2S)-2-fluorobutanedioate

The strategic incorporation of fluorine into chiral scaffolds is a cornerstone of modern drug development, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Dimethyl (2S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The strategic incorporation of fluorine into chiral scaffolds is a cornerstone of modern drug development, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Dimethyl (2S)-2-fluorobutanedioate (also known as dimethyl (S)-2-fluorosuccinate) is a highly sought-after chiral building block. However, synthesizing this molecule with high enantiomeric excess (ee) presents a formidable challenge. The high hydration energy of fluoride and the propensity for competitive defluorination during catalysis require exquisitely designed chiral environments.

This guide provides an in-depth, objective comparison of the two state-of-the-art catalytic methodologies used to access this molecule: Chiral Iridium-Catalyzed Asymmetric Hydrogenation and Chiral Palladium-Catalyzed Enantioselective Fluorination .

Mechanistic Causality & Strategic Selection

To synthesize Dimethyl (2S)-2-fluorobutanedioate, synthetic chemists must choose between two fundamentally different bond-forming strategies:

Strategy A: Asymmetric Hydrogenation of Fluorinated Olefins

Pioneered by researchers such as [1], this approach relies on the pre-installation of the C–F bond. The starting material, dimethyl 2-fluoromaleate, is subjected to hydrogenation.

  • The Challenge: Tetrasubstituted and trisubstituted vinyl fluorides are highly prone to competitive defluorination (C–F bond cleavage) via oxidative addition to the metal center.

  • The Solution: A highly rigid Chiral Iridium N,P-ligand (thiazole-phosphine) complex is employed. The tight chiral pocket restricts the rotational freedom of the substrate, funneling the reaction exclusively toward face-selective hydride transfer and suppressing the defluorination pathway.

Strategy B: Enantioselective Electrophilic Fluorination

Developed extensively by [2], this strategy constructs the chiral C–F bond directly. A succinate precursor (such as a β-ketoester or malonate derivative) is fluorinated.

  • The Challenge: Fluoride is a poor nucleophile, and background racemic fluorination often outcompetes the chiral pathway.

  • The Solution: A Chiral Pd(II)-BINAP complex acts as a bidentate Lewis acid, locking the substrate into a rigid chiral Pd-enolate. An electrophilic fluorine source, NFSI (N-fluorobenzenesulfonimide), is then delivered exclusively to one face of the enolate.

Workflow cluster_Ir Pathway A: Ir-Catalyzed Hydrogenation cluster_Pd Pathway B: Pd-Catalyzed Fluorination Start Catalyst Preparation & Activation Ir_Prep Degass Solvent (Toluene) Add Ir(N,P) Complex (1 mol%) Start->Ir_Prep Pd_Prep Mix Pd-BINAP (2.5 mol%) with β-Ketoester in EtOH Start->Pd_Prep Ir_React Pressurize H2 (50 bar) Stir at 25°C for 24h Ir_Prep->Ir_React Ir_Purify Vent H2, Filter through Silica Elute with EtOAc/Hexane Ir_React->Ir_Purify Final Enantiomeric Excess (ee) Determination via Chiral HPLC/SFC Ir_Purify->Final Pd_React Add NFSI (1.2 equiv) Stir at 20°C for 18h Pd_Prep->Pd_React Pd_Purify Quench with Water Extract & Chromatograph Pd_React->Pd_Purify Pd_Purify->Final

Experimental workflows for Ir-catalyzed hydrogenation vs. Pd-catalyzed fluorination.

Self-Validating Experimental Protocols

Every robust methodology requires built-in validation to ensure reproducibility. Below are the optimized, self-validating protocols for both catalytic systems.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Conversion of dimethyl 2-fluoromaleate to Dimethyl (2S)-2-fluorobutanedioate.

  • Catalyst Activation & Loading: In an argon-filled glovebox, dissolve dimethyl 2-fluoromaleate (1.0 mmol) and the Chiral Ir(N,P)-thiazole complex (1.0 mol %) in anhydrous, degassed toluene (5.0 mL).

    • Causality: Toluene is strictly utilized as a non-coordinating solvent. Coordinating solvents (like THF or MeCN) would compete for the Ir open coordination sites, drastically reducing the turnover frequency (TOF).

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 bar. Stir at 25 °C for 24 hours.

    • Causality: High H₂ pressure is critical. It ensures that the rate of reductive saturation vastly outcompetes the background oxidative addition that leads to defluorination.

  • In-Process Validation: Carefully vent the reactor. Take a 0.1 mL aliquot and analyze via ¹⁹F NMR.

    • Validation Metric: The complete disappearance of the vinylic fluorine signal (approx. -115 ppm) and the emergence of the aliphatic doublet (approx. -185 ppm) confirms >99% conversion. If defluorinated byproducts exceed 2%, the catalyst loading must be recalibrated.

  • Isolation: Filter the mixture through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) to remove the Ir metal. Evaporate to yield the pure product.

Protocol B: Palladium-Catalyzed Enantioselective Fluorination

Objective: Electrophilic fluorination of dimethyl 2-oxobutanedioate (or equivalent enolate precursor) followed by downstream reduction to the target succinate.

  • Enolate Generation: To a flame-dried flask, add the Pd(II)-BINAP μ-hydroxo complex (2.5 mol %) and the succinate precursor (1.0 mmol) in ethanol (5.0 mL). Stir at room temperature for 30 minutes.

    • Causality: The Pd-BINAP complex acts as a dual-activation catalyst. Ethanol is chosen because its slight polarity stabilizes the transition state of the chiral Pd-enolate without disrupting the BINAP-Pd coordination sphere.

  • Electrophilic Fluorination: Cool the reaction to 0 °C. Add NFSI (1.2 equiv) in one portion. Stir for 18 hours, allowing it to slowly warm to 20 °C.

    • Causality: NFSI is utilized over Selectfluor because its solubility matches the organic enolate, and the bulky benzenesulfonyl groups enhance the facial discrimination dictated by the chiral BINAP ligand.

  • In-Process Validation: Quench with saturated aqueous NH₄Cl. Extract a micro-aliquot into dichloromethane and run a rapid chiral HPLC assay.

    • Validation Metric: The enantiomeric ratio (er) must be >90:10. If racemic background fluorination is detected, the reaction temperature must be lowered to -20 °C for subsequent batches.

  • Isolation & Downstream Processing: Extract the bulk mixture with EtOAc, dry over Na₂SO₄, and purify via column chromatography. The resulting α-fluoro-β-ketoester is then subjected to standard mild reduction/decarboxylation to yield Dimethyl (2S)-2-fluorobutanedioate.

Quantitative Performance Analysis

The following table summarizes the experimental data comparing the two methodologies, allowing researchers to select the appropriate system based on their specific scale-up constraints.

ParameterChiral Ir-Catalyzed HydrogenationChiral Pd-Catalyzed Fluorination
Catalyst System Ir(N,P)-thiazole complexPd(II)-BINAP complex
Key Reagent H₂ Gas (50 bar)NFSI (Electrophilic F⁺)
Enantiomeric Excess (ee) >97% 83–94%
Typical Yield 85–95% 75–88%
Primary Side Reaction Defluorination (minimized to <2%)Over-fluorination / Racemization
Atom Economy Excellent (Addition of H₂)Moderate (Loss of sulfonimide byproduct)
Scalability Excellent (Requires high-pressure vessel)Good (Standard glassware, but NFSI is costly)

Conclusion & Application Scientist Recommendations

Both catalytic systems offer robust pathways to Dimethyl (2S)-2-fluorobutanedioate, but their utility depends heavily on the laboratory's infrastructure and the project's phase:

  • For Process Chemistry & Scale-Up: The Iridium-Catalyzed Asymmetric Hydrogenation is the superior choice. Once the dimethyl 2-fluoromaleate precursor is synthesized, the hydrogenation boasts near-perfect atom economy, higher yields, and exceptional enantioselectivity (>97% ee). The primary barrier is the requirement for high-pressure hydrogenation infrastructure.

  • For Medicinal Chemistry & Library Synthesis: The Palladium-Catalyzed Enantioselective Fluorination is highly recommended. It utilizes standard benchtop glassware and allows for late-stage functionalization of various β-ketoester precursors. While NFSI is expensive at scale, the operational simplicity makes it ideal for rapid analog generation.

By understanding the mechanistic causality—whether suppressing defluorination via a rigid Ir-pocket or dictating facial attack via a Pd-enolate—scientists can predictably control the stereochemical outcome of these complex fluorinated therapeutics.

References

  • Kerdphon, S., Ponra, S., Yang, J., Wu, H., Eriksson, L., & Andersson, P. G. (2019). Diastereo- and Enantioselective Synthesis of Structurally Diverse Succinate, Butyrolactone, and Trifluoromethyl Derivatives by Iridium-Catalyzed Hydrogenation of Tetrasubstituted Olefins. ACS Catalysis, 9(7), 6111-6117. URL:[Link]

  • Hamashima, Y., Yagi, K., Takano, H., Tamás, L., & Sodeoka, M. (2002). An Efficient Enantioselective Fluorination of Various β-Ketoesters Catalyzed by Chiral Palladium Complexes. Journal of the American Chemical Society, 124(49), 14530–14531. URL:[Link]

Validation

Structural Validation of Dimethyl (2S)-2-fluorobutanedioate: X-Ray Crystallography vs. Orthogonal Techniques

The Criticality of Absolute Configuration in Fluorinated Chiral Centers In modern drug development and agrochemistry, the strategic insertion of fluorine into aliphatic chiral centers—such as in Dimethyl (2S)-2-fluorobut...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Absolute Configuration in Fluorinated Chiral Centers

In modern drug development and agrochemistry, the strategic insertion of fluorine into aliphatic chiral centers—such as in Dimethyl (2S)-2-fluorobutanedioate (also known as dimethyl (S)-2-fluorosuccinate)—is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. However, confirming the absolute (S)-configuration of this molecule is a significant analytical challenge. Because enantiomers exhibit identical physical properties in achiral environments, researchers must rely on advanced structural validation techniques.

This guide objectively compares the gold standard—1 [1]—against orthogonal methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodological Causality: Why X-Ray over NMR?

As an application scientist, choosing the right analytical technique requires understanding the fundamental physical causality behind the molecule's behavior:

  • X-Ray Crystallography (Anomalous Dispersion): X-ray diffraction is the only technique that provides a direct, non-empirical 3D map of atomic coordinates. To determine the absolute configuration of a light-atom molecule (containing only C, H, O, F), the technique relies on the resonant scattering (anomalous dispersion) of X-rays by the oxygen and fluorine atoms. Because this signal is inherently weak in light atoms, a Cu-Kα X-ray source must be used instead of Mo-Kα to maximize the scattering effect.

  • Vibrational Circular Dichroism (VCD): When crystallization fails,2 [2]. The highly polar C-F and C=O bonds in Dimethyl (2S)-2-fluorobutanedioate produce strong infrared signals. VCD measures the differential absorption of left versus right circularly polarized infrared light. By matching this experimental data against ab initio Density Functional Theory (DFT) calculations, the absolute configuration is assigned.

  • NMR Spectroscopy: While 19 F NMR is exquisitely sensitive to the electronic environment, enantiomers yield identical spectra in standard solvents. NMR can only validate enantiomeric purity if a Chiral Solvating Agent (CSA) is introduced to form transient, distinguishable diastereomeric complexes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, every protocol must act as a self-validating system. Below are the step-by-step methodologies for validating Dimethyl (2S)-2-fluorobutanedioate.

Protocol A: X-Ray Crystallography via Co-Crystallization

Small, flexible aliphatic esters often form oils or poorly ordered solids. To force the molecule into a rigid lattice, a 3 [3] is employed.

  • Sample Preparation: Dissolve 3–5 mg of the analyte and an equimolar amount of a rigid chaperone (e.g., a tetraaryladamantane derivative) in a minimal volume of a non-coordinating solvent (e.g., n-hexane/dichloromethane mix).

  • Crystal Growth: Allow slow evaporation at 4 °C over 48 hours to yield high-quality single crystals.

  • Data Acquisition: Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source ( λ=1.5418 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize atomic thermal vibrations (B-factors).

  • Self-Validation (The Flack Parameter): Refine the crystallographic data. The absolute configuration is definitively validated by calculating the 4 [4]. A value of 0.00±0.05 confirms the (S)-configuration, whereas a value near 1.0 indicates the (R)-enantiomer.

Protocol B: Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Dissolve 15 mg of Dimethyl (2S)-2-fluorobutanedioate in 200 μ L of an IR-transparent solvent (e.g., CDCl 3​ ).

  • Spectral Acquisition: Load the sample into a BaF 2​ cell (100 μ m path length). Acquire IR and VCD spectra over 4–8 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search for the (S)-enantiomer, followed by DFT optimization (e.g., B3LYP/6-311G(d,p) level of theory).

  • Self-Validation: Overlay the theoretical VCD spectrum onto the experimental data. A direct match in the sign of the exciton couplets (specifically the C-F stretch around 1000–1100 cm −1 ) validates the absolute configuration.

Protocol C: 19 F NMR with Chiral Solvating Agents
  • Preparation: Mix 5 mg of the analyte with 2 equivalents of a chiral solvating agent (e.g., Pirkle's alcohol) in 0.6 mL of CDCl 3​ .

  • Acquisition: Acquire a high-resolution 19 F NMR spectrum at 298 K.

  • Self-Validation: Measure the chemical shift splitting ( Δδ ) of the fluorine resonance. The presence of a single, cleanly shifted peak confirms high enantiomeric purity (>99% ee), though it cannot independently assign the absolute (S) configuration without prior empirical baselines.

Quantitative Comparison of Validation Methods

ParameterX-Ray CrystallographyVibrational Circular Dichroism (VCD) 19 F NMR (with CSA)
Primary Output Absolute Configuration (3D Spatial)Absolute Configuration (Conformational)Enantiomeric Purity (Relative)
Sample State Single Crystal (or Co-crystal)Solution (Liquid/Dissolved)Solution
Sample Amount Required 1–5 mg10–20 mg< 5 mg
Data Acquisition Time 2–24 hours4–12 hours< 1 hour
Validation Metric Flack Parameter ( ≈0 )Exciton Couplet matching (Exp vs DFT)Chemical Shift Splitting ( Δδ )
Key Limitation Requires successful crystallizationRequires extensive DFT computationsCannot definitively assign absolute config

Decision Workflow Visualization

The following diagram illustrates the logical pathways for selecting the appropriate structural validation method based on the physical state and analytical goals for Dimethyl (2S)-2-fluorobutanedioate.

ValidationWorkflow Sample Dimethyl (2S)-2-fluorobutanedioate (Target Molecule) XRD X-Ray Crystallography (Anomalous Dispersion) Sample->XRD Solid State (Co-crystallization) VCD Vibrational Circular Dichroism (IR + DFT) Sample->VCD Solution State (CDCl3) NMR 19F/1H NMR Spectroscopy (Chiral Solvating Agents) Sample->NMR Solution State (+ Chiral Agent) XRD_Val Flack Parameter ≈ 0 Confirms (S)-Configuration XRD->XRD_Val Self-Validation VCD_Val Exp vs. Calc Spectra Match Confirms Absolute Stereocenter VCD->VCD_Val Self-Validation NMR_Val Chemical Shift Splitting (Δδ) Confirms Enantiomeric Purity NMR->NMR_Val Self-Validation

Workflow comparing X-Ray, VCD, and NMR for the structural validation of chiral fluorinated molecules.

Conclusion

For the definitive structural validation of Dimethyl (2S)-2-fluorobutanedioate, X-Ray Crystallography remains the gold standard, provided the molecule can be coaxed into a crystalline lattice using co-crystallization techniques. The Flack parameter offers an unambiguous, self-validating mathematical proof of the (S)-configuration. However, in scenarios where the compound remains an intractable liquid, VCD provides a highly robust, solution-state orthogonal method that bridges the gap between empirical chiroptical data and quantum mechanical modeling.

References

  • StackExchange Chemistry (2017). Why is crystallography still used in some cases for small molecule structure determination? StackExchange. 1

  • Spark904. Absolute configuration of complex chiral molecules. Spark904.2

  • National Institutes of Health (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. 3

  • ResearchGate (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. 4

Sources

Comparative

Spectroscopic Showdown: A Comparative Guide to Fluorinated vs. Chlorinated Butanedioates

In the landscape of drug development and materials science, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational design. The choice between fluorine and chlorine, particularly on...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational design. The choice between fluorine and chlorine, particularly on a core structure like butanedioate, can profoundly influence a molecule's physicochemical properties, including its conformational rigidity, metabolic stability, and binding affinity. Understanding the spectroscopic signatures of these analogues is paramount for their unambiguous characterization and for elucidating the subtle electronic effects each halogen imparts.

This guide provides a detailed spectroscopic comparison of fluorinated and chlorinated butanedioates, offering researchers, scientists, and drug development professionals a framework for their analysis. We will delve into the "why" behind the observed spectral differences, grounded in fundamental principles and supported by experimental data.

The Inductive Effect: A Tale of Two Halogens

The primary driver of the spectroscopic differences between fluorinated and chlorinated butanedioates is the difference in electronegativity between fluorine (3.98 on the Pauling scale) and chlorine (3.16). Fluorine's superior electronegativity leads to a more potent inductive electron-withdrawing effect (-I effect). This effect propagates through the carbon skeleton, influencing the electron density around neighboring nuclei and altering how they interact with electromagnetic radiation in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between these two classes of compounds. The differences in chemical shifts (δ) and coupling constants (J) provide a detailed electronic and conformational picture.

¹H and ¹³C NMR: The Deshielding Effect

The strong -I effect of both halogens deshields the adjacent methine (CH) and carbonyl (C=O) groups. However, the more potent effect of fluorine results in a more pronounced downfield shift (higher ppm) for these signals compared to their chlorinated counterparts.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Diethyl 2,3-Dihalobutanedioates in CDCl₃

Compoundδ ¹H (ppm) - CHδ ¹³C (ppm) - CHδ ¹³C (ppm) - C=O
Diethyl 2,3-difluorobutanedioate~4.8 - 5.1~88 - 92~165 - 168
Diethyl 2,3-dichlorobutanedioate~4.5 - 4.7~55 - 59~168 - 171

Note: These are representative chemical shift ranges. Actual values can vary based on stereochemistry (meso vs. d,l) and solvent.

The data clearly illustrates that the CH protons and carbons directly attached to fluorine are significantly more deshielded than those attached to chlorine. Interestingly, the trend can sometimes reverse for the carbonyl carbon, where the chlorine atoms may lead to a slight downfield shift compared to fluorine. This can be attributed to a combination of through-bond inductive effects and more complex through-space interactions.

¹⁹F NMR: A Unique Signature

A significant advantage of studying fluorinated compounds is the ability to use ¹⁹F NMR. The ¹⁹F nucleus is 100% abundant and has a spin of ½, providing high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for structural and conformational analysis.

Experimental Protocol: NMR Analysis of Dihalogenated Butanedioates

A robust and self-validating NMR analysis workflow is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dihalogenated butanedioate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine couplings.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (D1 ≥ 2s) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • If applicable, acquire a ¹⁹F NMR spectrum.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acq_H Acquire 1H Spectrum lock->acq_H acq_C Acquire 13C Spectrum acq_H->acq_C acq_F Acquire 19F Spectrum (if applicable) acq_C->acq_F ft Fourier Transform acq_F->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze δ, J, Integration calibrate->analyze

Caption: Standard workflow for NMR analysis of dihalogenated butanedioates.

Vibrational Spectroscopy (FTIR): Probing Bond Strengths

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The position of the absorption bands provides information about the bond strengths and functional groups present.

The primary band of interest in butanedioates is the carbonyl (C=O) stretching vibration. The electronegative halogen atoms attached to the α-carbon pull electron density away from the carbonyl group, strengthening the C=O bond and increasing its vibrational frequency (shifting the absorption to a higher wavenumber).

Table 2: Comparative FTIR Carbonyl (C=O) Stretching Frequencies

CompoundC=O Stretching Frequency (cm⁻¹)
Diethyl succinate (non-halogenated)~1735
Diethyl 2,3-dichlorobutanedioate~1755 - 1765
Diethyl 2,3-difluorobutanedioate~1770 - 1780

As shown in the table, the C=O stretching frequency increases with the electronegativity of the α-substituent. The more potent inductive effect of fluorine results in a higher frequency shift compared to chlorine, providing a clear diagnostic handle to differentiate these compounds.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns are highly dependent on the molecule's structure and the stability of the resulting ions.

In the case of halogenated butanedioates, a key difference arises from the isotopic abundances of chlorine and fluorine.

  • Fluorine: is monoisotopic (¹⁹F). Therefore, fluorinated compounds will exhibit a single, sharp molecular ion peak (M⁺).

  • Chlorine: has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound containing one chlorine atom will show two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. A dichlorinated compound, like diethyl 2,3-dichlorobutanedioate, will exhibit a characteristic cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of roughly 9:6:1.

This isotopic signature is a definitive method for confirming the presence and number of chlorine atoms in a molecule.

MS_Comparison cluster_F Fluorinated Butanedioate cluster_Cl Dichlorinated Butanedioate F_MS Molecular Ion Peak (M+) Sharp, single peak Cl_MS Isotopic Cluster M+, (M+2)+, (M+4)+ Ratio ~9:6:1 start

Caption: Contrasting MS signatures of fluorinated vs. dichlorinated compounds.

Conclusion: A Multi-faceted Spectroscopic Approach

The spectroscopic comparison of fluorinated and chlorinated butanedioates reveals a set of distinct and complementary signatures.

  • NMR provides detailed information on the electronic environment, with fluorine causing a more significant downfield shift of adjacent nuclei.

  • FTIR demonstrates the strengthening of the C=O bond due to the inductive effect, with fluorine again exerting a stronger influence than chlorine.

  • MS offers an unambiguous method to identify chlorinated compounds through their characteristic isotopic patterns.

By employing these techniques in concert, researchers can confidently characterize their halogenated butanedioates, gaining valuable insights into the profound electronic consequences of their choice of halogen. This foundational understanding is critical for the rational design of next-generation pharmaceuticals and advanced materials.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

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